molecular formula C17H21N3O4 B1614459 Trimetamide CAS No. 5789-72-0

Trimetamide

Cat. No.: B1614459
CAS No.: 5789-72-0
M. Wt: 331.4 g/mol
InChI Key: QRYWJFOBXFDERP-UHFFFAOYSA-N
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Description

Trimethamide: is an organic compound widely used in various scientific and industrial applications. It is known for its buffering properties and is commonly used in biochemical and molecular biology research. The compound is a white crystalline powder that is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethamide is typically synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process involves repeated Henry reactions to produce the intermediate compound, which is subsequently hydrogenated to yield the final product .

Industrial Production Methods: In industrial settings, trimethamide is produced by reacting ammonia with methanol in the presence of a catalyst. This reaction also produces other methylamines as by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Trimethamide has a wide range of applications in scientific research, including:

Mechanism of Action

Trimethamide acts as a proton acceptor, which allows it to neutralize acids and maintain a stable pH in various solutions. This buffering action is crucial in many biochemical and molecular biology applications. The compound interacts with hydrogen ions, liberating bicarbonate buffer to correct acidosis .

Comparison with Similar Compounds

Uniqueness: Trimethamide is unique due to its high solubility in water and its ability to maintain a stable pH over a wide range of temperatures. This makes it particularly useful in applications where temperature fluctuations are common .

Properties

CAS No.

5789-72-0

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(2-amino-6-methylpyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H21N3O4/c1-10-5-6-11(16(18)20-10)9-19-17(21)12-7-13(22-2)15(24-4)14(8-12)23-3/h5-8H,9H2,1-4H3,(H2,18,20)(H,19,21)

InChI Key

QRYWJFOBXFDERP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Canonical SMILES

CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Key on ui other cas no.

5789-72-0

Origin of Product

United States

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